![molecular formula C21H22BrN3O5S B2701941 1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031933-29-5](/img/structure/B2701941.png)
1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, a sulfonyl group, a dimethoxyphenyl group, an oxadiazole ring, and a piperidine ring. Each of these groups contributes to the overall properties and potential reactivity of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, and the sulfonyl group could be added via a sulfonation reaction. The oxadiazole ring could be formed via a cyclization reaction, and the piperidine ring could be formed via a ring-closing reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, cyclic structure due to the presence of the oxadiazole and piperidine rings. The bromophenyl and dimethoxyphenyl groups are likely to add significant bulk to the molecule, and the sulfonyl group could introduce polarity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the bromophenyl group is likely to be a good leaving group, making it susceptible to nucleophilic substitution reactions. The sulfonyl group could potentially undergo reduction reactions, and the oxadiazole ring might participate in cycloaddition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the bromine atom could increase its polarity and potentially its solubility in polar solvents. The rigid, cyclic structure could influence its melting point and boiling point.Scientific Research Applications
Sulfonamide Compounds
Sulfonamide compounds, including those containing bromophenyl and dimethoxyphenyl groups, have been extensively researched for their therapeutic potentials. These compounds are significant in the development of synthetic bacteriostatic antibiotics used for treating bacterial infections. They have also found applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Furthermore, sulfonamides have been explored as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease due to their broad pharmacological activities (Gulcin & Taslimi, 2018).
Piperazine Derivatives
Piperazine and its derivatives have been patented for various therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine ring allows for the synthesis of molecules with a wide range of biological activities. Modifications to the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamics properties of the molecules, highlighting the potential for "1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine" in various therapeutic applications (Rathi et al., 2016).
1,3,4-Oxadiazole-based Compounds
Compounds featuring the 1,3,4-oxadiazole ring are known for their versatile bioactivities, making them interesting subjects for pharmaceutical research. These compounds exhibit a range of medicinal properties, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral activities. The unique structural features of 1,3,4-oxadiazole derivatives allow for effective binding with various enzymes and receptors in biological systems, suggesting potential research applications for "1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine" in these areas (Verma et al., 2019).
Safety And Hazards
As with any chemical compound, handling “1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” would require appropriate safety precautions. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties.
Future Directions
The future research directions for this compound could be vast and would largely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of a variety of analogs with modified properties.
Please note that this analysis is quite general and is based on the typical properties and reactivity of the functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5S/c1-28-17-10-15(11-18(12-17)29-2)20-23-21(30-24-20)14-4-3-9-25(13-14)31(26,27)19-7-5-16(22)6-8-19/h5-8,10-12,14H,3-4,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHMNNNWPQUVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

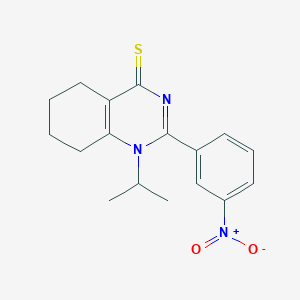
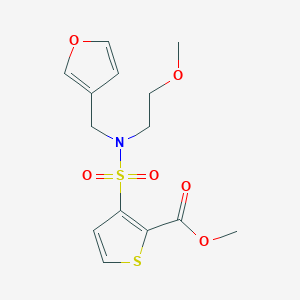
![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)
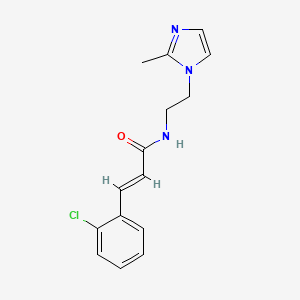

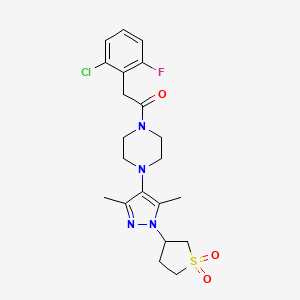
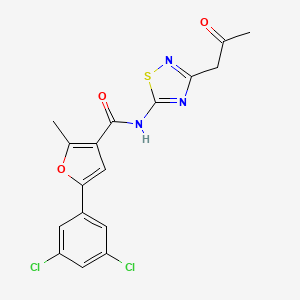
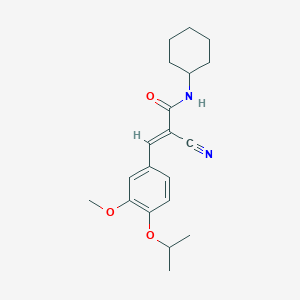
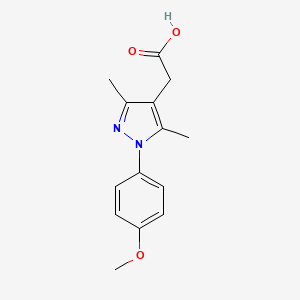
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)